molecular formula C11H19NO2 B2508530 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1210142-40-7

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B2508530
CAS No.: 1210142-40-7
M. Wt: 197.278
InChI Key: UDHBIRMGTBSJMQ-UHFFFAOYSA-N
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Description

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. Tropane alkaloids are known for their diverse biological activities, making them of significant interest in various fields of scientific research.

Mechanism of Action

Target of Action

The primary target of 8-Propyl-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 8-Propyl-8-azabicyclo[32Tropane alkaloids, which share a similar core structure, are known to interact with various biological pathways

Result of Action

The specific molecular and cellular effects of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid’s action are not directly available from the search results. Given its structural similarity to tropane alkaloids, it may have similar effects. Tropane alkaloids are known to have a wide array of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for the formation of the bicyclic structure with high diastereo- and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Propyl-8-azabicyclo[321]octane-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group

Properties

IUPAC Name

8-propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-5-12-9-3-4-10(12)7-8(6-9)11(13)14/h8-10H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHBIRMGTBSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2CCC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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